(1S,3R)-3-Hydroxycyclopentyl acetate CAS number 149342-58-5
(1S,3R)-3-Hydroxycyclopentyl acetate CAS number 149342-58-5
Topic: (1S,3R)-3-Hydroxycyclopentyl acetate (CAS 149342-58-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
High-Fidelity Chiral Desymmetrization & Application in Medicinal Chemistry
Executive Summary
(1S,3R)-3-Hydroxycyclopentyl acetate (CAS 149342-58-5 ) is a critical chiral building block employed in the synthesis of carbocyclic nucleosides, prostaglandin analogs, and bioactive scaffolds requiring precise stereochemical control on a five-membered ring. Unlike simple kinetic resolutions that are limited to 50% yield, this compound is typically accessed via the enzymatic desymmetrization of meso-precursors , allowing for theoretical yields approaching 100% with high enantiomeric excess (>99% ee).
This guide delineates the physicochemical profile, the biocatalytic production protocol, and the downstream utility of this synthon, providing a robust framework for its integration into drug development pipelines.
Chemical Profile & Physicochemical Properties
The compound exists as a colorless to pale yellow viscous oil. Its stability is contingent upon the integrity of the ester bond; thus, hydrolytic conditions must be avoided during storage.
| Property | Specification |
| IUPAC Name | (1S,3R)-3-Hydroxycyclopentyl acetate |
| CAS Number | 149342-58-5 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Stereochemistry | (1S, 3R) [Chiral, derived from meso-cis-1,3-system] |
| Physical State | Viscous Liquid / Neat Oil |
| Boiling Point | ~159 °C (at 760 mmHg) |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; Sparingly soluble in water |
| Storage | -20°C, Desiccated (Hygroscopic; ester hydrolysis risk) |
Synthesis Strategy: Enzymatic Desymmetrization
The "Meso-Trick" Advantage
The most authoritative route to CAS 149342-58-5 is the enzymatic desymmetrization of cis-1,3-cyclopentanediol diacetate. This substrate is a meso compound—it possesses chiral centers but is achiral overall due to an internal plane of symmetry.
By using a lipase (typically Candida antarctica Lipase B, CAL-B), we can selectively hydrolyze the pro-R or pro-S acetate group. This breaks the symmetry, generating the chiral monoacetate with a theoretical yield of 100%, far superior to the 50% limit of racemic resolution.
Mechanism of Action
The catalytic triad of the lipase (Ser-His-Asp/Glu) attacks one of the enantiotopic ester groups. The steric constraints of the enzyme's active site ensure that only the ester group corresponding to the (1S,3R) configuration is hydrolyzed (or preserved, depending on the specific enzyme variant and direction of reaction).
Workflow Diagram
Figure 1: Biocatalytic desymmetrization workflow converting achiral meso-diacetate to chiral monoacetate.
Detailed Experimental Protocol
Objective: Preparation of (1S,3R)-3-Hydroxycyclopentyl acetate via hydrolysis of cis-1,3-cyclopentanediol diacetate.
Reagents:
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Substrate: cis-1,3-Cyclopentanediol diacetate (Meso).
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Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).
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Solvent: 0.1 M Phosphate Buffer (pH 7.0).
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Extraction Solvent: Ethyl Acetate (EtOAc).[1]
Step-by-Step Methodology:
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Substrate Preparation: Dissolve 10.0 g (53.7 mmol) of cis-1,3-cyclopentanediol diacetate in 100 mL of 0.1 M phosphate buffer (pH 7.0). If solubility is poor, a co-solvent like acetone (up to 10% v/v) may be added, though CAL-B performs well in biphasic systems.
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Enzymatic Initiation: Add 500 mg (5% w/w relative to substrate) of Novozym 435. The immobilized beads should be free-flowing.
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Reaction Monitoring: Incubate the mixture at 30°C with orbital shaking (200 rpm). Maintain pH 7.0 using an autotitrator with 1.0 M NaOH, as the release of acetic acid will lower the pH and potentially inhibit the enzyme or cause non-specific chemical hydrolysis.
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Checkpoint: Monitor conversion via TLC (EtOAc/Hexane 1:1) or GC. The diacetate (Rf ~0.7) will convert to the monoacetate (Rf ~0.3). Stop reaction precisely when diacetate is consumed to prevent over-hydrolysis to the diol (Rf ~0.05).
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Termination & Work-up: Filter off the immobilized enzyme (can be washed with buffer and recycled). Extract the aqueous filtrate with EtOAc (3 x 100 mL).
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Note: The diol by-product (if any) is water-soluble and will largely remain in the aqueous phase, aiding purification.
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Purification: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient 20%
50% EtOAc in Hexane) to yield the pure monoacetate. -
Validation: Confirm structure via ¹H NMR and enantiomeric purity via Chiral GC (e.g., Cyclodex-B column) or HPLC (Chiralpak AD-H).
Applications in Drug Development
The (1S,3R)-3-hydroxycyclopentyl acetate scaffold serves as a versatile "chiral clip" in medicinal chemistry.
A. Prostaglandin Analogs
While natural prostaglandins often feature an unsaturated ring (cyclopentenone), saturated analogs are crucial for improving metabolic stability. This building block provides the C11 and C15 stereocenters (prostaglandin numbering) pre-installed.
B. Carbocyclic Nucleosides
Replacing the ribose oxygen of nucleosides with a methylene group (forming a cyclopentane) increases resistance to phosphorylases. The (1S,3R) configuration mimics the 3'-endo/2'-exo pucker of natural sugars, essential for viral polymerase recognition.
Retrosynthetic Analysis Diagram
Figure 2: Retrosynthetic utility of the (1S,3R) core in assembling complex pharmaceutical targets.
Quality Control & Handling
Analytical Standards
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Enantiomeric Excess (ee): Must be >98% for pharmaceutical use.
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Method: Chiral HPLC on Chiralpak AD-H, Mobile Phase: Hexane/i-PrOH (95:5), Flow: 1.0 mL/min, UV 210 nm.
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NMR Verification:
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¹H NMR (CDCl₃): Look for the diagnostic methine proton signals.[2] The proton geminal to the hydroxyl group typically appears around
4.3-4.5 ppm, while the proton geminal to the acetate is deshielded to 5.1-5.3 ppm.
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Safety & Stability
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Hygroscopicity: The presence of the hydroxyl group makes the oil hygroscopic. Moisture can lead to acetyl migration (from position 1 to 3) or hydrolysis.
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Handling: Handle under inert atmosphere (Argon/Nitrogen) when possible.
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PPE: Standard lab coat, nitrile gloves, and safety glasses. Avoid inhalation of vapors.
References
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Enzymatic Desymmetrization of Cycloalkanediols Title: Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. Source:Journal of Organic Chemistry URL:[Link]
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Lipase Applications in Synthesis Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Source:Molecules (PMC) URL:[Link]
- Title: Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents (Patent EP0357009B1).
